Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1381944-37-1
VCID: VC2708650
InChI: InChI=1S/C22H18FNO4/c1-27-21(25)19-9-5-8-18(20(19)23)16-10-12-17(13-11-16)24-22(26)28-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,24,26)
SMILES: COC(=O)C1=CC=CC(=C1F)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3
Molecular Formula: C22H18FNO4
Molecular Weight: 379.4 g/mol

Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate

CAS No.: 1381944-37-1

VCID: VC2708650

Molecular Formula: C22H18FNO4

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate - 1381944-37-1

Description

Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate is a complex organic compound belonging to the carbamate derivatives category. It features a biphenyl core with a fluorine atom, a benzyloxycarbonyl group, and a methyl ester functional group. This compound is of interest in medicinal chemistry due to its potential applications in drug design and development .

Synthesis and Chemical Reactions

The synthesis of Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate typically involves multiple steps, requiring careful control of temperature and pH, as well as the use of inert atmospheres to prevent unwanted side reactions. Common solvents used in these synthetic routes include dichloromethane or acetonitrile.

Potential Chemical Reactions

This compound can participate in various chemical reactions, often requiring specific conditions such as temperature control, catalysts, and solvent choice to favor desired pathways while minimizing side reactions.

Biological Activity and Potential Applications

While specific biological activities of Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate are not well-documented, its structural features suggest potential applications in drug design. The presence of a fluorine atom and a benzyloxycarbonyl group may influence its lipophilicity and pharmacokinetics, which are crucial for therapeutic efficacy.

Comparison with Similar Compounds

Compound NameKey FeaturesUnique Aspects
Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylateBiphenyl structure with fluorine at the 2-positionVariations in biological activity due to fluorine placement
Methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylateBiphenyl structure with fluorine at the 6-positionPotential inhibitor of acetyl-CoA carboxylase, differing biological activity

Research Findings and Future Directions

Experimental studies are needed to elucidate the precise mechanisms by which Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate exerts its effects in biological systems. This includes determining binding affinities and kinetic parameters, which could reveal its potential therapeutic applications.

CAS No. 1381944-37-1
Product Name Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate
Molecular Formula C22H18FNO4
Molecular Weight 379.4 g/mol
IUPAC Name methyl 2-fluoro-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoate
Standard InChI InChI=1S/C22H18FNO4/c1-27-21(25)19-9-5-8-18(20(19)23)16-10-12-17(13-11-16)24-22(26)28-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,24,26)
Standard InChIKey SWFHSVRZULQPEA-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC(=C1F)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3
Canonical SMILES COC(=O)C1=CC=CC(=C1F)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3
PubChem Compound 70701216
Last Modified Aug 16 2023

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